molecular formula C19H27N3O3S2 B2777499 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 933213-59-3

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2777499
CAS No.: 933213-59-3
M. Wt: 409.56
InChI Key: JXTODROFBPYNRL-UHFFFAOYSA-N
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Description

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with various functional groups. The benzothiadiazine scaffold is known for its diverse pharmacological activities, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Introduction of the Butyl Group: The butyl group is introduced through an alkylation reaction, where a butyl halide reacts with the benzothiadiazine ring in the presence of a base.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiadiazine intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups attached to the benzothiadiazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound can modulate the activity of various enzymes and receptors, leading to its diverse pharmacological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of receptors that regulate physiological processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: The parent compound with similar pharmacological activities.

    4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-thiadiazine: A closely related compound with slight structural differences.

Uniqueness

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the butyl and piperidinyl groups enhances its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-3-4-11-22-16-7-5-6-8-17(16)27(24,25)20-19(22)26-14-18(23)21-12-9-15(2)10-13-21/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTODROFBPYNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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